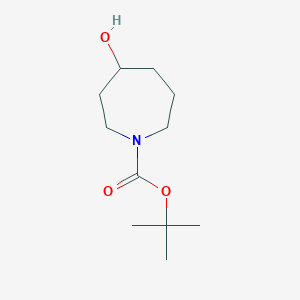

Tert-butyl 4-hydroxyazepane-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-hydroxyazepane-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 4-hydroxyazepane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with 2,4,5-trichloropyrimidine in the presence of cesium carbonate as a base. The reaction is typically carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-hydroxyazepane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 4-hydroxyazepane-1-carboxylate serves primarily as an intermediate in the synthesis of bioactive compounds. Its structural features make it suitable for modifications that lead to various pharmacological activities.

Synthesis of Beta-lactamase Inhibitors

One significant application of this compound is in the development of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. A notable patent describes the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound, which exhibit potent inhibitory activity against beta-lactamase enzymes when used alongside beta-lactam antibiotics .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

General Synthetic Route

The general synthetic route includes the following key steps:

- Formation of Azepane Ring : The initial step typically involves cyclization reactions that form the azepane ring structure.

- Hydroxylation : Introduction of the hydroxyl group at the 4-position can be achieved through selective oxidation processes.

- Carboxylation : The carboxylate group is introduced via carboxylic acid derivatives or carbon dioxide under basic conditions.

A detailed synthetic pathway can be illustrated as follows:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Amine + Carbonyl compound | Solvent (e.g., DCM) |

| 2 | Hydroxylation | Oxidizing agent (e.g., BH3) | Temperature control |

| 3 | Carboxylation | CO2 or carboxylic acid derivative | Basic conditions |

Case Studies in Synthesis

Recent studies have highlighted various synthetic strategies employing this compound as a starting material:

- Psarra et al. (2016) demonstrated a late-stage oxidation method yielding densely functionalized oxo-azepines, showcasing the versatility of azepane derivatives in medicinal chemistry .

- Another study by Pellegrino et al. incorporated oxo-azepine into peptide structures, enhancing biological activity through structural modifications .

Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound has potential therapeutic applications.

Anticancer Activity

Preliminary research indicates that derivatives of azepanes may exhibit anticancer properties by modulating kinase activities involved in tumor progression. For instance, certain substituted oxo-azepines have shown selective inhibition of kinases like TAK1, which is implicated in cancer cell survival pathways .

Neurological Applications

Some studies suggest that azepane derivatives may influence neurological pathways, potentially leading to new treatments for neurodegenerative diseases or pain management strategies .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-hydroxyazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-hydroxyhexahydro-1H-azepine-1-carboxylate

- N-Boc-4-hydroxyazepane

- N-Boc-hexahydro-1H-azepin-4-ol

Uniqueness

Tert-butyl 4-hydroxyazepane-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxyl-substituted azepane ring.

Actividad Biológica

Tert-butyl 4-hydroxyazepane-1-carboxylate, with the CAS number 478832-21-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a tert-butyl group attached to a hydroxyazepane ring, which is a seven-membered cyclic amine with a carboxylate functional group.

Pharmacological Profile

- BBB Permeability : this compound is noted for its ability to permeate the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity. This property is crucial for compounds intended for neurological applications .

- P-glycoprotein Substrate : Research indicates that this compound is not a substrate for P-glycoprotein (P-gp), suggesting it may have favorable pharmacokinetics in terms of absorption and distribution within the body .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are important for drug metabolism. This may reduce the risk of drug-drug interactions when used in therapeutic contexts .

Toxicological Data

The compound has been associated with certain hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory irritation (H335) upon exposure . Safety measures are recommended during handling.

Case Studies and Experimental Data

- In Vitro Studies : Preliminary studies have shown that this compound exhibits moderate activity against certain bacterial strains, though further research is needed to elucidate its mechanism of action and efficacy .

- Neuropharmacological Effects : Given its ability to cross the BBB, there are ongoing investigations into its neuroprotective properties. Early findings suggest it may have applications in treating neurodegenerative diseases due to its antioxidant capabilities .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Comparative Analysis

The following table summarizes key pharmacological and toxicological properties of this compound compared to similar compounds:

| Property | This compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| BBB Permeability | Yes | Yes | No |

| P-glycoprotein Substrate | No | Yes | No |

| CYP Inhibition | None | Moderate | High |

| Skin Permeation (Log Kp) | -6.66 cm/s | -5.00 cm/s | -7.00 cm/s |

| Antioxidant Activity | Moderate | High | Low |

Propiedades

IUPAC Name |

tert-butyl 4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSWDBNKHNGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629063 | |

| Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478832-21-2 | |

| Record name | tert-Butyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.